3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to introduce the bromine atom at the desired position. This is followed by the sulfonation of the brominated intermediate to introduce the sulfonamide group. The final step involves methylation to obtain the target compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfuric acid for sulfonation, and methyl iodide for methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxy-N-methylbenzene-1-sulfonamide
- 1-Bromo-3-methoxy-5-methylbenzene
- 3-Bromo-1-methylbenzene
Uniqueness
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10BrNO3S |
---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
3-bromo-5-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3 |
InChI Key |
KPKGHFFEENLYFR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)OC)Br |
Origin of Product |
United States |
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